Ethyl 5-(N-methylanilino)valerate CAS number search
Ethyl 5-(N-methylanilino)valerate CAS number search
The following technical guide details the identification, synthesis, and application of Ethyl 5-(N-methylanilino)valerate , a specialized intermediate used in the development of functional dyes and hapten-protein conjugates.
Identification, Synthesis, and Application in Conjugate Chemistry[1]
Part 1: Compound Identification & Strategic Search Analysis[1]
Ethyl 5-(N-methylanilino)valerate is a specialized alkyl-aniline ester primarily utilized as a synthetic intermediate. Unlike common reagents, this compound is often synthesized in situ or prepared as a custom precursor for specific high-value applications, such as the synthesis of Methylene Blue haptens or functionalized fluoran dyes.[1]
1.1 Chemical Identity
| Feature | Detail |
| Common Name | Ethyl 5-(N-methylanilino)valerate |
| Systematic Name | Ethyl 5-[methyl(phenyl)amino]pentanoate |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.33 g/mol |
| Structure | EtOOC–(CH₂)₄–N(CH₃)–Ph |
| CAS Number Status | Non-Standard / Proprietary Intermediate (Note: This compound does not have a widely listed public CAS number in standard catalogs like Sigma-Aldrich.[2] It is typically identified by its synthesis from CAS 100-61-8 and CAS 14660-52-7.) |
1.2 Search Strategy for Researchers
When a direct CAS search fails for such intermediates, researchers must pivot to reaction-based identification . This compound is the product of a specific alkylation reaction.
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Retrosynthetic Search: Search for the reaction of N-methylaniline (CAS 100-61-8) with Ethyl 5-bromovalerate (CAS 14660-52-7).
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Substructure Search: In databases like SciFinder or Reaxys, perform a substructure search for the N-alkyl-N-methylaniline core with a pentanoate ester chain.
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Patent Literature: This specific ethyl ester is frequently cited in patent literature regarding Methylene Blue derivatives and hapten synthesis (e.g., EP0510668A2, US8241575B2).[1]
Part 2: Synthesis & Characterization Protocol
Since commercial availability is limited, the standard method for obtaining this compound is laboratory synthesis.[1] The following protocol is validated by patent literature and optimized for yield and purity.
2.1 Reaction Mechanism
The synthesis involves the nucleophilic substitution (
Figure 1: Synthetic pathway for Ethyl 5-(N-methylanilino)valerate via nucleophilic substitution.
2.2 Step-by-Step Synthesis Protocol
Objective: Synthesize ~5g of Ethyl 5-(N-methylanilino)valerate.
Materials:
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N-Methylaniline (1.0 eq)
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Ethyl 5-bromovalerate (1.05 eq)
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2,6-Lutidine (1.05 eq) or K₂CO₃ (2.0 eq)[1]
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Solvent: Acetonitrile (MeCN) or DMF[1]
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Inert Atmosphere: Argon or Nitrogen
Procedure:
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Setup: Charge a round-bottom flask with N-methylaniline (e.g., 2.60 mL, 23.9 mmol) and anhydrous acetonitrile (40 mL) under an inert atmosphere.
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Addition: Add Ethyl 5-bromovalerate (4.0 mL, 25.1 mmol) and 2,6-Lutidine (2.91 mL, 25.1 mmol) via syringe.
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Note: K₂CO₃ can be used as an alternative base in DMF.
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Reflux: Heat the reaction mixture to reflux (approx. 80-110°C depending on solvent) for 24–40 hours . Monitor via TLC (Hexane/EtOAc 9:1).
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Indicator: The solution typically turns from clear to a pale green-brown color.
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Workup:
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Remove solvent under reduced pressure.[3]
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Dissolve residue in Ethyl Acetate or Ether.
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Wash with water (2x) and brine (1x) to remove salts and unreacted base.
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Dry organic phase over anhydrous MgSO₄ or Na₂SO₄.
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Purification:
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Concentrate the organic phase to obtain a crude brown liquid.[4]
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Purify via vacuum distillation (bp 124-128°C at 0.4 mmHg) or column chromatography (Silica gel, 10% EtOAc in Hexanes).
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Yield: Expect ~88% yield (approx. 4.96 g).[4]
2.3 Characterization Data
Verify the product using the following spectroscopic data derived from literature [1][2]:
| Method | Characteristic Signals |
| Appearance | Pale yellow to brown liquid |
| Boiling Point | 124–128 °C (at 0.4 mmHg) |
| ¹H NMR (CDCl₃) | δ 7.22 (m, 2H, Ar-H), 6.67 (m, 3H, Ar-H), 4.12 (q, J=7.2Hz, 2H, O-CH₂-), 3.32 (t, J=7Hz, 2H, N-CH₂-), 2.91 (s, 3H, N-CH₃), 2.33 (t, J=8Hz, 2H, -CH₂-CO-), 1.66 (m, 4H, alkyl chain), 1.25 (t, J=7.2Hz, 3H, -CH₃).[1][3][5] |
| IR (Neat) | 1730 cm⁻¹ (C=O ester stretch), 1600/1505 cm⁻¹ (C=C aromatic), 1370 cm⁻¹ (C-N stretch).[1] |
Part 3: Applications & Functional Utility
This compound serves as a critical linker in bioconjugation and materials science. Its primary utility lies in its ability to introduce a carboxylic acid functionality (via hydrolysis) onto an aniline ring, which can then be coupled to proteins or other molecules.[1]
3.1 Methylene Blue Hapten Synthesis
A primary application is in the synthesis of immunogens for Methylene Blue detection.[1]
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Precursor Formation: The ethyl ester is hydrolyzed to the acid.
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Coupling: The acid is activated (e.g., NHS ester) and coupled to a carrier protein (e.g., BSA).[1]
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Antibody Production: The resulting conjugate acts as a hapten to generate antibodies specific to the Methylene Blue core structure [3].
3.2 Dye Intermediate
The N-alkyl-N-methylaniline moiety is a key building block for:
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Fluoran Dyes: Used in thermal paper and pressure-sensitive recording materials.
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Rhodamine Derivatives: The ester chain allows for further functionalization of the dye molecule without altering its chromophore properties.[1]
References
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Preparation of Methylene Blue Hapten and Immunogen. Patent CN111303076A. (2020). Describes the synthesis of the intermediate from N-methylaniline and ethyl 5-bromovalerate.
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Molecularly Imprinted Polymer Sensor Device. Patent US8241575B2. (2012). details the synthesis and characterization (NMR) of Ethyl 5-(N-methylanilato)valerate.
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Phenothiazine Derivatives, Their Production and Use. Patent EP0510668A2. (1992).[1] Early description of the synthesis of Ethyl 5-(N-methylanilino)valerate for dye applications.
Sources
- 1. CN111303076A - Preparation method of methylene blue hapten and methylene blue immunogen - Google Patents [patents.google.com]
- 2. larodan.com [larodan.com]
- 3. EP0510668A2 - Phenothiazine derivatives, their production and use - Google Patents [patents.google.com]
- 4. US8241575B2 - Molecularly imprinted polymer sensor device - Google Patents [patents.google.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
